molecular formula C12H16Cl2N4 B1433546 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride CAS No. 1820604-35-0

2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride

Cat. No.: B1433546
CAS No.: 1820604-35-0
M. Wt: 287.19 g/mol
InChI Key: JYNYBYXHVCVRJU-UHFFFAOYSA-N
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Description

2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C12H15N3·2HCl. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-c]pyridine core with a phenyl group and an amine group, making it a versatile scaffold for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride is unique due to its specific substitution pattern and the presence of both phenyl and amine groups. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-phenyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4.2ClH/c13-12-10-6-7-14-8-11(10)15-16(12)9-4-2-1-3-5-9;;/h1-5,14H,6-8,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNYBYXHVCVRJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NN(C(=C21)N)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride
Reactant of Route 2
2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride
Reactant of Route 3
2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride
Reactant of Route 4
2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride

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